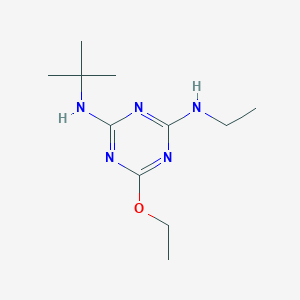

![molecular formula C22H21N3 B5876293 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline CAS No. 292052-60-9](/img/structure/B5876293.png)

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline

Vue d'ensemble

Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline, also known as BIM-4, is a small molecule that has gained significant attention in recent years due to its potential as a therapeutic agent. BIM-4 belongs to the class of benzimidazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mécanisme D'action

The exact mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cancer cell growth and survival. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has been shown to target the PI3K/AKT and MAPK/ERK pathways, which are known to play a critical role in cancer cell proliferation and survival.

Biochemical and physiological effects:

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has been shown to possess anti-inflammatory and antimicrobial properties. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has also been shown to have a positive effect on glucose metabolism and insulin resistance in animal models, suggesting that it may have potential as a therapeutic agent for diabetes and metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline is its relatively simple synthesis method, which makes it easy to produce in large quantities for laboratory experiments. However, one of the limitations of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for research on N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline. One area of focus could be the development of more effective formulations of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline that improve its solubility and bioavailability. Another area of focus could be the identification of specific cancer types that are particularly sensitive to N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline, which could help to guide its clinical development as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline and its potential as a therapeutic agent for other diseases beyond cancer.

Méthodes De Synthèse

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline can be synthesized using a multistep synthetic route, which involves the condensation of 2-(chloromethyl)benzimidazole with benzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the N-alkylation of 2-(benzylamino)-1-methylbenzene with 1-(2-bromoethyl)-1H-benzimidazole.

Applications De Recherche Scientifique

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has been extensively studied for its potential as an anticancer agent. Several in vitro studies have shown that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has also been shown to inhibit the growth and migration of cancer cells by targeting key signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.

Propriétés

IUPAC Name |

N-[(1-benzylbenzimidazol-2-yl)methyl]-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3/c1-17-11-13-19(14-12-17)23-15-22-24-20-9-5-6-10-21(20)25(22)16-18-7-3-2-4-8-18/h2-14,23H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSOEUOVKWKUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501165664 | |

| Record name | N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline | |

CAS RN |

292052-60-9 | |

| Record name | N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292052-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)

![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)

![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)

![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)

![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)

![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)